molecular formula C12H15ClO2 B8743969 Ethyl 4-(3-chloropropyl)benzoate CAS No. 86911-10-6

Ethyl 4-(3-chloropropyl)benzoate

Cat. No.: B8743969
CAS No.: 86911-10-6
M. Wt: 226.70 g/mol
InChI Key: FJPSLYUVUOMQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-chloropropyl)benzoate is an ester derivative of benzoic acid featuring a 3-chloropropyl substituent at the para position of the aromatic ring. This compound is structurally characterized by its ethyl ester group and a chlorinated alkyl chain, which influence its physicochemical properties and reactivity.

Properties

CAS No.

86911-10-6

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

ethyl 4-(3-chloropropyl)benzoate

InChI

InChI=1S/C12H15ClO2/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-8H,2-4,9H2,1H3

InChI Key

FJPSLYUVUOMQDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoate Esters

The following analysis compares Ethyl 4-(3-chloropropyl)benzoate with key structural analogs, focusing on substituent effects, reactivity, and applications.

Ethyl 4-(3-Oxopropyl)benzoate (CAS 151864-81-2)

  • Structural Difference : Replaces the 3-chloropropyl group with a 3-oxopropyl (keto) chain.
  • Physicochemical Properties :
    • Molecular weight: 206.24 g/mol (vs. ~226.7 g/mol for the chloropropyl analog, estimated).
    • LogP (iLOGP): 1.83 (lower lipophilicity due to polar keto group) .
    • Hydrogen bond acceptors: 3 (vs. 2 for the chloro analog).
  • Reactivity : The keto group enables nucleophilic addition reactions, unlike the chloro substituent, which favors SN2 substitutions.

Ethyl 4-Dimethylaminobenzoate

  • Structural Difference: Substitutes the 3-chloropropyl chain with a dimethylamino group.
  • Functional Role : Acts as a co-initiator in resin cements, demonstrating higher reactivity than methacrylate-based amines.
  • Performance: Resins containing this compound exhibit superior degrees of conversion (DC) and physical properties (e.g., hardness, solubility resistance) compared to those with 2-(dimethylamino) ethyl methacrylate .

Ethyl 4-Chlorobenzoate

  • Structural Difference : A simple chloro substituent directly attached to the aromatic ring.
  • Applications : Widely used in organic synthesis as a building block for pharmaceuticals and dyes.
  • Reactivity : The electron-withdrawing chlorine atom activates the ring for electrophilic substitutions, contrasting with the chloropropyl chain’s role in aliphatic reactivity .

Ethyl 4-Cyanobenzoate

  • Structural Difference: Features a cyano group at the para position.
  • Properties: Higher polarity (LogP ~1.2) compared to chloropropyl derivatives. Applications: Intermediate in agrochemicals due to the cyano group’s ability to undergo hydrolysis to carboxylic acids .

Data Table: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP (iLOGP) Key Functional Groups Applications
This compound* C₁₂H₁₅ClO₂ ~226.7 ~2.5 (est.) Chloroalkyl, ester Polymer intermediates, pharmaceuticals
Ethyl 4-(3-oxopropyl)benzoate C₁₂H₁₄O₃ 206.24 1.83 Keto, ester Organic synthesis
Ethyl 4-dimethylaminobenzoate C₁₁H₁₅NO₂ 193.24 1.65 Dimethylamino, ester Resin cements, photopolymerization
Ethyl 4-chlorobenzoate C₉H₉ClO₂ 184.62 2.10 Chloro, ester Dyes, pharmaceuticals
Ethyl 4-cyanobenzoate C₁₀H₉NO₂ 175.19 1.20 Cyano, ester Agrochemicals

Research Findings and Substituent Effects

  • Chloropropyl vs. Keto Groups : The 3-chloropropyl chain increases lipophilicity (higher LogP) compared to the 3-oxopropyl analog, enhancing membrane permeability in drug delivery systems .
  • Reactivity in Polymerization: Ethyl 4-dimethylaminobenzoate outperforms methacrylate-based amines in resin formulations due to faster radical generation and reduced oxygen inhibition . In contrast, chloropropyl derivatives may serve as crosslinking agents in polymer networks.
  • Synthetic Versatility : Chloroalkyl chains (e.g., 3-chloropropyl) are pivotal in nucleophilic substitutions, enabling linkage to heterocycles (e.g., morpholine, imidazole) for bioactive molecule synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.